

In-Depth Technical Guide: Characterization and Application of CAS 185693-12-3

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Compound of Interest

Tert-butyl
Compound Name: *octahydrocyclopenta[c]pyrrol-4-ylcarbamate*
Cat. No.: *B062035*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 185693-12-3, identified as tert-Butyl (octahydrocyclopenta[c]pyrrol-4-yl)carbamate, is a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Its core structure, an octahydrocyclopenta[c]pyrrole moiety, is a recognized pharmacophore in modern drug discovery. This technical guide provides a comprehensive overview of its chemical characterization, synthetic approaches, and its significant role in the development of novel therapeutics, particularly as a building block for Retinol Binding Protein 4 (RBP4) antagonists.

Chemical Characterization

tert-Butyl (octahydrocyclopenta[c]pyrrol-4-yl)carbamate is a heterocyclic organic compound. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine function allows for controlled, sequential modifications in multi-step synthetic pathways.

Table 1: Physicochemical Properties of CAS 185693-12-3

| Property | Value | Source |
|-------------------|---|---------------|
| CAS Number | 185693-12-3 | N/A |
| Molecular Formula | C ₁₂ H ₂₂ N ₂ O ₂ | N/A |
| Molecular Weight | 226.32 g/mol | N/A |
| IUPAC Name | tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl)carbamate | N/A |
| Canonical SMILES | <chem>CC(C)(C)OC(=O)NC1CCC2C1CNC2</chem> | N/A |
| Appearance | White to off-white solid | Supplier Data |
| Purity | ≥95% | Supplier Data |

Role in Drug Discovery: An Intermediate for RBP4 Antagonists

The octahydrocyclopenta[c]pyrrole core of CAS 185693-12-3 is a key structural element in the design of potent and selective antagonists of Retinol Binding Protein 4 (RBP4). RBP4 is a transporter protein responsible for circulating retinol (Vitamin A) in the blood. Inhibition of RBP4 is a promising therapeutic strategy for atrophic age-related macular degeneration (AMD) and Stargardt disease, as it can reduce the formation of cytotoxic bisretinoid compounds in the retina.^{[1][2]}

Derivatives of the octahydrocyclopenta[c]pyrrole scaffold have demonstrated high in vitro binding affinity to RBP4, showcasing their potential as therapeutic agents.^[1] The tert-butyl carbamate moiety in CAS 185693-12-3 serves as a protected amine, which, after deprotection, can be further functionalized to generate a diverse library of RBP4 antagonist candidates.

Experimental Protocols

While a specific, detailed synthesis protocol for CAS 185693-12-3 is not readily available in the public domain, the following sections describe representative experimental procedures for the

synthesis of the octahydrocyclopenta[c]pyrrole core and the introduction of a tert-butyl carbamate group, based on established chemical literature.

Synthesis of the Octahydrocyclopenta[c]pyrrole Core

The bicyclic [3.3.0]octane core can be synthesized through various methods, including the hydrogenation of a dicyanocyclopentene precursor or the reduction of a cyclic imide.[3]

Protocol: Hydrogenation of 1,2-Dicyanocyclo-1-pentene

- **Reaction Setup:** A high-pressure autoclave is charged with 1,2-dicyanocyclo-1-pentene, a suitable solvent such as tetrahydrofuran (THF), and a hydrogenation catalyst (e.g., 5% Rhodium on charcoal).[3]
- **Hydrogenation:** The autoclave is sealed and purged with hydrogen gas. The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., 55 bar) at an elevated temperature (e.g., 130 °C) for a specified duration (e.g., 11 hours).[3]
- **Work-up:** After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst.[3]
- **Isolation:** The filtrate is concentrated under reduced pressure to yield the crude octahydrocyclopenta[c]pyrrole. Further purification can be achieved by distillation or chromatography.[3]

Introduction of the tert-Butyl Carbamate (Boc) Group

The Boc protecting group is typically introduced to an amine using di-tert-butyl dicarbonate (Boc₂O).

Protocol: Boc-Protection of an Amine

- **Reaction Setup:** The amine-containing compound (e.g., the synthesized octahydrocyclopenta[c]pyrrole) is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and water.[4]
- **Reagent Addition:** Triethylamine is added to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in THF at room temperature.[5]

- **Reaction:** The reaction mixture is stirred overnight at room temperature to ensure complete reaction.^[5]
- **Work-up and Isolation:** The reaction mixture is concentrated under vacuum. The residue is then taken up in a biphasic system (e.g., ethyl acetate and water) and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the Boc-protected product. Purification is typically achieved by column chromatography.

Characterization Methods

The structural integrity and purity of tert-Butyl (octahydrocyclopenta[c]pyrrol-4-yl)carbamate and its derivatives are confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the octahydrocyclopenta[c]pyrrole core and the tert-butyl carbamate group.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is utilized to assess the purity of the compound.

Quantitative Data for a Representative RBP4 Antagonist

The following table presents in vitro activity data for a representative RBP4 antagonist incorporating the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, demonstrating the therapeutic potential of this scaffold.^[1]

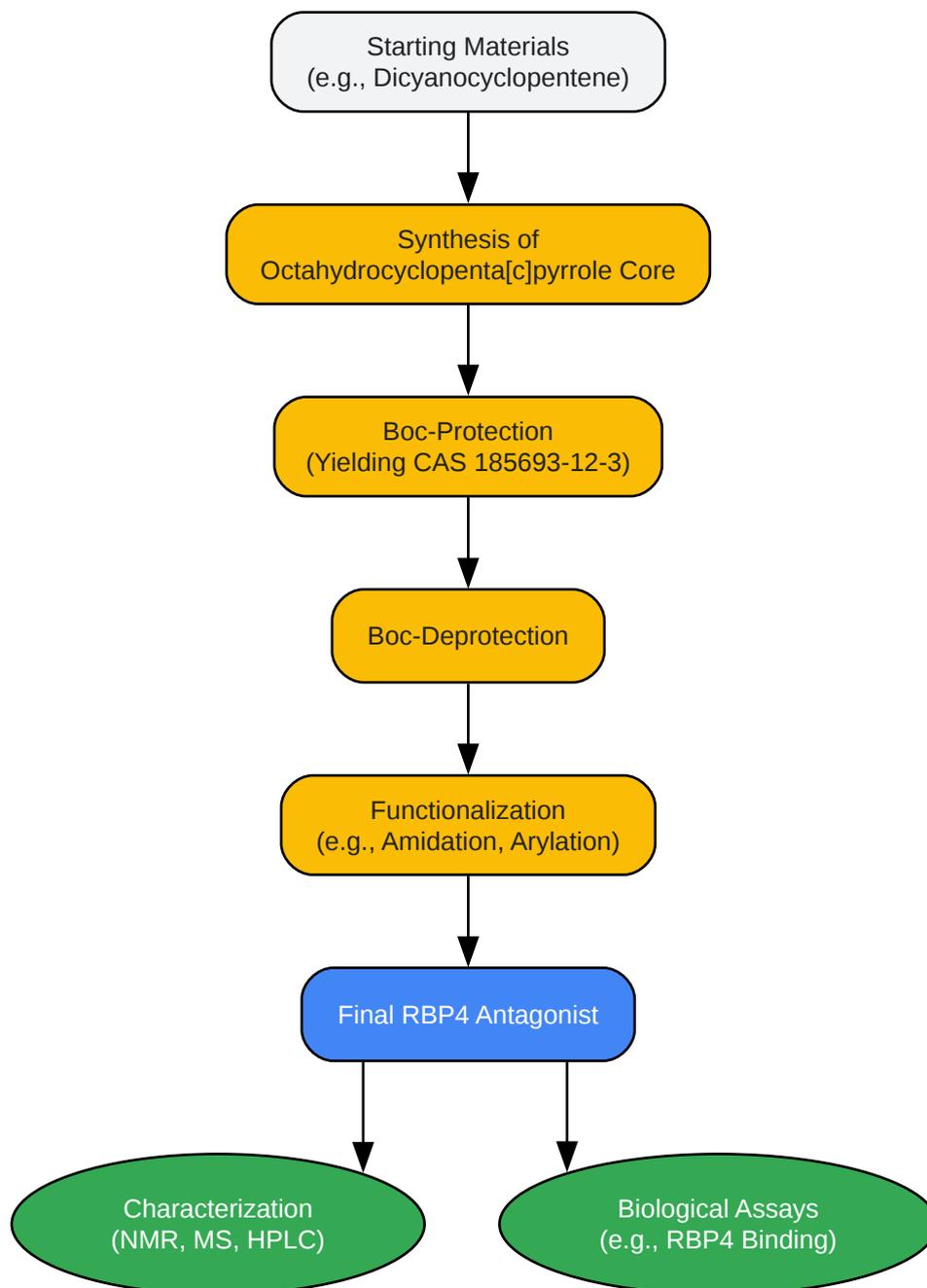
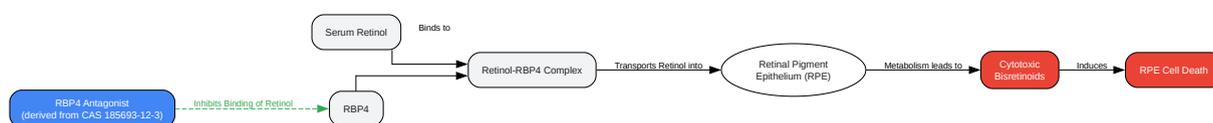
Table 2: In Vitro Activity of a Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonist

| Assay | IC ₅₀ (nM) |
|--|-----------------------|
| RBP4 SPA Binding Affinity | 12.8 ± 0.4 |
| RBP4 HTRF Functional Antagonist Activity | 43.6 ± 10.5 |

Visualizations

Proposed Mechanism of Action of RBP4 Antagonists

The following diagram illustrates the proposed mechanism by which RBP4 antagonists, derived from intermediates like CAS 185693-12-3, can modulate the visual cycle and potentially treat diseases like atrophic AMD.



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References

- 1. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. Octahydrocyclopenta[c]pyrrole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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